5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method includes the reaction of 1-(pyridin-2-ylmethyl)hydrazine with 3-methyl-2-pyrazoline-5-one under acidic conditions . The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include pyrazole N-oxides, alcohols, aldehydes, and various substituted pyrazoles .
Scientific Research Applications
5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins . This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the pyridin-2-ylmethyl group.
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Contains a phenyl group instead of the pyridin-2-ylmethyl group.
Uniqueness
5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyridin-2-ylmethyl group, which enhances its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse applications in scientific research .
Properties
IUPAC Name |
5-methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)13-14(8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPYQPOZAUDDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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